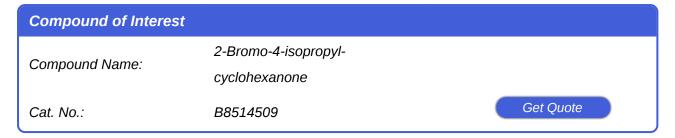


# Physicochemical Properties of 2-Bromo-4isopropyl-cyclohexanone: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **2-Bromo-4-isopropyl-cyclohexanone**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

### **Core Physicochemical Properties**

Quantitative data for **2-Bromo-4-isopropyl-cyclohexanone** and its precursor, 4-isopropylcyclohexanone, are summarized in the table below. It is important to note that most of the data for the target compound are computed, as experimental values are not readily available in the reviewed literature.



Property	2-Bromo-4-isopropyl- cyclohexanone	4-isopropylcyclohexanone
Molecular Formula	C <sub>9</sub> H <sub>15</sub> BrO[1]	C <sub>9</sub> H <sub>16</sub> O[2][3]
Molecular Weight	219.12 g/mol [1]	140.22 g/mol [2][3]
IUPAC Name	2-bromo-4-propan-2- ylcyclohexan-1-one[1]	4-isopropylcyclohexan-1- one[3]
Melting Point	No data available	No data available
Boiling Point	No data available	195-196 °C at 760 mmHg (estimated)[2]
Density	No data available	No data available
XLogP3	2.9[1]	2.2 (estimated)[2]
Solubility	Soluble in organic solvents.[4]	Soluble in alcohol; 672.7 mg/L in water.[2]

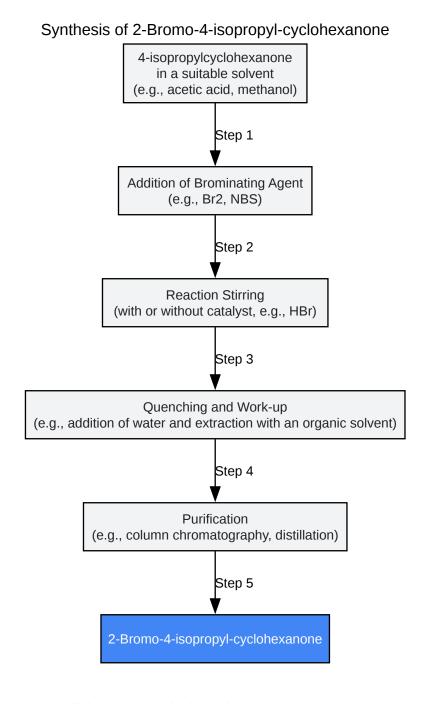
## **Synthesis and Characterization**

The primary route for the synthesis of **2-Bromo-4-isopropyl-cyclohexanone** is the  $\alpha$ -bromination of its precursor, 4-isopropylcyclohexanone.[4] This reaction typically proceeds via an enol or enolate intermediate.

#### **Experimental Workflow: Synthesis**

Below is a logical workflow for the synthesis of **2-Bromo-4-isopropyl-cyclohexanone**.





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Caption: Synthetic workflow for **2-Bromo-4-isopropyl-cyclohexanone**.

#### **Detailed Experimental Protocol: Synthesis**

 Reaction Setup: To a solution of 4-isopropylcyclohexanone in a suitable solvent such as glacial acetic acid or methanol, add a catalytic amount of hydrobromic acid.



- Bromination: While stirring, slowly add an equimolar amount of bromine (Br<sub>2</sub>) or N-bromosuccinimide (NBS) to the solution. The reaction temperature should be maintained, typically at or below room temperature, to control selectivity and minimize side reactions.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, the mixture is quenched by the addition of water.
   The product is then extracted into an organic solvent such as diethyl ether or dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
  solvent is removed under reduced pressure. The crude product can be purified by column
  chromatography on silica gel or by distillation under reduced pressure to yield pure 2Bromo-4-isopropyl-cyclohexanone.

#### **Characterization Protocols**

The structure and purity of the synthesized **2-Bromo-4-isopropyl-cyclohexanone** can be confirmed using the following spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the proton at the bromine-bearing carbon (a multiplet), and the protons on the cyclohexanone ring. The chemical shift and multiplicity of the proton alpha to the bromine and carbonyl group will be indicative of its stereochemistry (axial or equatorial).
  - <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbon attached to the bromine, the carbons of the isopropyl group, and the other carbons of the cyclohexanone ring.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1735



cm<sup>-1</sup>. The C-Br stretching vibration will appear in the fingerprint region, usually between 500 and 700 cm<sup>-1</sup>.

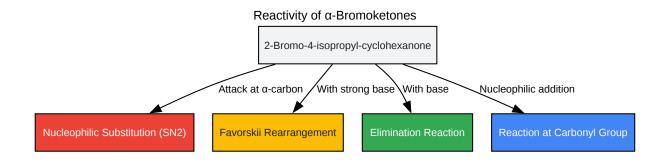
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of <sup>79</sup>Br and <sup>81</sup>Br). Fragmentation patterns would likely involve the loss of a bromine atom and cleavage of the cyclohexanone ring.

### **Reactivity and Potential Applications**

As an  $\alpha$ -bromoketone, **2-Bromo-4-isopropyl-cyclohexanone** is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of two electrophilic centers: the carbonyl carbon and the  $\alpha$ -carbon bearing the bromine atom.

#### **General Reactivity Pathways**

The following diagram illustrates the principal reaction pathways for  $\alpha$ -bromoketones.



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Caption: General reactivity of **2-Bromo-4-isopropyl-cyclohexanone**.

• Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the α-carbon, where the bromine atom is displaced by a variety of nucleophiles.[4] This allows for the introduction of a wide range of functional groups.



- Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.
- Elimination Reactions: Treatment with a base can also lead to the elimination of HBr, resulting in the formation of an α,β-unsaturated ketone.
- Reactions at the Carbonyl Group: The carbonyl group can be targeted by nucleophiles, leading to addition products. It can also be reduced to the corresponding alcohol.

The synthetic versatility of **2-Bromo-4-isopropyl-cyclohexanone** makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other biologically active compounds.

### Safety and Handling

**2-Bromo-4-isopropyl-cyclohexanone** should be handled with care in a well-ventilated fume hood. As with other  $\alpha$ -haloketones, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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